molecular formula C16H15ClN2 B7732095 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine

2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine

Cat. No. B7732095
M. Wt: 270.75 g/mol
InChI Key: VCXAETGEVHDYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine is a useful research compound. Its molecular formula is C16H15ClN2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Antifungal Activities :

    • Synthesized derivatives of 2-(1H-indol-3-yl)ethanamine have been evaluated for in vitro antibacterial and antifungal activities against a variety of bacterial and fungal species. These compounds have shown significant antimicrobial activities, suggesting potential as therapeutic agents (Kumbhare et al., 2013).
    • Novel Schiff bases prepared from condensation of tryptamine with various ketones demonstrated significant antibacterial and antifungal properties, which indicates the potential of these indole derivatives in pharmaceutical applications (Rajeswari & Santhi, 2019).
  • Anti-inflammatory Agents :

    • Some derivatives have been synthesized and evaluated for anti-inflammatory activity using animal models. Certain compounds have shown promising results in reducing inflammation, potentially serving as leads for the development of new anti-inflammatory drugs (Rehman et al., 2022).
  • Efflux Pump Inhibitors :

    • Certain 1‐(1H‐Indol‐3‐yl)ethanamine derivatives have been synthesized and found to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones by inhibiting the NorA efflux pump. This points to a potential application in combating antibiotic resistance (Héquet et al., 2014).
  • Fluorescence and Semiconductor Material :

    • Novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases have been synthesized, showing high fluorescence quantum yield and other photophysical properties, suggesting potential applications in materials science for fluorescence and semiconducting materials (Sravanthi & Manju, 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c17-12-7-5-11(6-8-12)14(9-18)15-10-19-16-4-2-1-3-13(15)16/h1-8,10,14,19H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXAETGEVHDYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
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2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine

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